2-Amino-5-chloro-n,n-dimethylbenzamide
Overview
Description
2-Amino-5-chloro-n,n-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group.
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of certain insecticides . Therefore, it can be inferred that its targets might be specific enzymes or receptors in insects that are crucial for their survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-n,n-dimethylbenzamide . For instance, factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. It is also important to note that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
2-Amino-5-chloro-n,n-dimethylbenzamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with heat shock protein 90 (HSP90), where this compound acts as an inhibitor . This interaction is crucial as HSP90 is involved in the folding and stabilization of many proteins, and its inhibition can lead to the disruption of various cellular processes.
Cellular Effects
This compound has been observed to induce necrotic cell death in mammalian cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as an inhibitor of necroptosis and ferroptosis, which are forms of programmed cell death . These effects highlight the compound’s potential in modulating cell survival and death pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned earlier, it inhibits HSP90, which leads to the destabilization of client proteins and subsequent cell death . Additionally, it inhibits the activity of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides and triggering ferroptosis . These interactions underline the compound’s ability to modulate enzyme activity and influence cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For example, its inhibition of GPX4 affects the metabolic flux of lipid peroxides, leading to changes in metabolite levels . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Preparation Methods
The synthesis of 2-Amino-5-chloro-n,n-dimethylbenzamide can be achieved through several methods:
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Oxidation and Substitution Method
Starting Material: Toluene
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Industrial Production Method
Starting Material: 2-nitro-3-methylbenzoic acid
Chemical Reactions Analysis
2-Amino-5-chloro-n,n-dimethylbenzamide undergoes various chemical reactions, including:
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Oxidation
Reagents: Hydrogen peroxide, cobalt acetylacetonate.
Conditions: Catalytic oxidation to form benzoic acid derivatives.
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Reduction
Reagents: Hydrogen gas, palladium on carbon.
Conditions: Catalytic hydrogenation to reduce nitro groups to amino groups.
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Substitution
Reagents: Chlorine gas, Grignard reagents.
Conditions: Substitution reactions to introduce chlorine and methyl groups.
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Condensation
Reagents: Methylamine, N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole.
Conditions: Condensation reactions to form the final amide product.
Scientific Research Applications
2-Amino-5-chloro-n,n-dimethylbenzamide has several scientific research applications:
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Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and catalysis .
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Biology
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Medicine
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Industry
Comparison with Similar Compounds
2-Amino-5-chloro-n,n-dimethylbenzamide can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-Amino-5-chloro-3-methylbenzamide
- 2-Amino-5-chloro-n-methylbenzamide
- This compound
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Uniqueness
- The presence of both chlorine and dimethyl groups provides unique chemical properties and reactivity.
- Its specific substitution pattern makes it a valuable intermediate for synthesizing complex molecules .
Properties
IUPAC Name |
2-amino-5-chloro-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTKTZUWGKFUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298016 | |
Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56042-83-2 | |
Record name | NSC120273 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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